Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate
Overview
Description
Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate is a complex organic compound that features a tert-butyl group, a hydroxypyrrolidine moiety, and a phenylethyl carbamate structure
Mechanism of Action
Target of Action
The primary target of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate, also known as a tert-butyl carbamate or N-Boc derivative, is typically an amine group in organic compounds . The compound acts as a protecting group for the amine, preventing it from reacting during certain chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as Boc protection. In this process, the N-Boc derivative forms a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection can be removed when necessary through a process known as deprotection .
Biochemical Pathways
The use of N-Boc derivatives like t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is common in the synthesis of complex organic compounds, including pharmaceuticals . The protection and deprotection of amines play a crucial role in the synthesis of these compounds, affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate are largely dependent on the specific compound it is protecting. The compound itself is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is the successful protection of amine groups during chemical transformations . This allows for the synthesis of complex organic compounds without unwanted side reactions. The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Action Environment
The action, efficacy, and stability of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s deprotection process can be carried out under solvent-free conditions using near-stoichiometric amounts of hydrogen chloride gas . This method shows high tolerance towards acid-sensitive functional groups and provides an efficient, scalable, and sustainable method for the deprotection of the N-Boc group .
Biochemical Analysis
Biochemical Properties
t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it is known to be involved in the palladium-catalyzed synthesis of N-Boc-protected anilines . This interaction is essential for the formation of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization or destabilization of the enzyme-substrate complex.
Cellular Effects
The effects of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes are essential for the compound’s bioavailability and activity within the organism.
Transport and Distribution
The transport and distribution of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate within cells and tissues are critical for its biological activity. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is crucial for its function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypyrrolidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylethyl carbamate structure can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypyrrolidine moiety can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amine groups.
tert-Butyl esters: Compounds with similar structural features but different functional groups.
tert-Butanesulfinamide: Used as a chiral auxiliary in stereoselective synthesis.
Uniqueness
Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate is unique due to its combination of structural features, including the hydroxypyrrolidine moiety and the phenylethyl carbamate structure.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMHJZJTYWEJEL-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CC[C@@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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